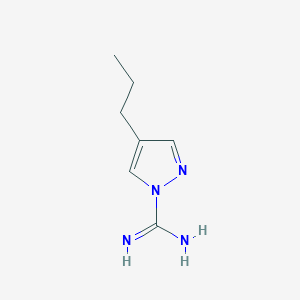

4-Propyl-1H-pyrazole-1-carboximidamide

Description

Overview of Pyrazole (B372694) Heterocycles in Academic Research

The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.govwikipedia.org This simple ring system is the cornerstone of a vast number of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net Its unique structural and electronic properties have made it a focal point of research for over a century. researchgate.net

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.org Shortly after, in 1889, pyrazole was first synthesized by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.net Another classic synthesis was developed by Hans von Pechmann in 1898. wikipedia.org

Since their discovery, pyrazole derivatives have become recognized for their extensive and diverse biological activities. researchgate.netglobalresearchonline.net They are integral components of numerous FDA-approved drugs, demonstrating their therapeutic importance. nih.gov The pyrazole scaffold is a key feature in medications with anti-inflammatory, anticoagulant, and analgesic properties, among others. nih.gov This wide range of pharmacological effects has cemented the pyrazole nucleus as a "privileged scaffold" in drug discovery, continually inspiring researchers to explore its chemical and biological potential. nih.govnih.gov

Table 1: Notable Drugs Containing a Pyrazole Moiety

| Drug Name | Therapeutic Class |

|---|---|

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) nih.govwikipedia.org |

| Sildenafil | Erectile Dysfunction (PDE5 inhibitor) nih.govnih.gov |

| Apixaban | Anticoagulant (Factor Xa inhibitor) nih.gov |

| Rimonabant | Anti-obesity (Cannabinoid receptor antagonist) nih.gov |

| Stanozolol | Anabolic steroid wikipedia.org |

Pyrazole's structure is defined by a five-membered aromatic ring. nih.gov This aromaticity, which involves the delocalization of six π-electrons across the ring, confers significant stability to the system. researchgate.net The ring contains a basic, sp2-hybridized "pyridine-like" nitrogen and an acidic, "pyrrole-like" nitrogen whose lone pair of electrons participates in the aromatic system. nih.gov

A critical feature of pyrazole chemistry is tautomerism, a phenomenon that can influence the molecule's reactivity and biological interactions. nih.govencyclopedia.pub In pyrazoles, the most common form is annular prototropic tautomerism, where the hydrogen atom on the nitrogen can move between the two annular nitrogen atoms (N1 and N2). nih.gov This interconversion results in two distinct tautomeric forms. The relative stability of these tautomers can be influenced by the nature and position of substituents on the pyrazole ring. researchgate.net For instance, electron-withdrawing groups tend to favor the N1-H tautomer, while electron-donating groups can stabilize the N2-H tautomer. researchgate.net This dynamic equilibrium is crucial as it can affect how the molecule binds to biological targets. encyclopedia.pub

Importance of the Carboximidamide Functionality in Chemical Biology

The carboximidamide group, C(=NH)NH2, is a key functional group in chemical biology, often used to introduce a guanidinium (B1211019) group onto a molecule. The parent compound for the title molecule's scaffold, 1H-Pyrazole-1-carboxamidine hydrochloride, is a well-established reagent used for the guanylation of primary amines. sigmaaldrich.comacs.org This reaction is particularly valuable in peptide synthesis and the development of molecules designed to interact with biological systems. acs.org

The guanidinium group is positively charged at physiological pH and can form strong, directional hydrogen bonds and salt bridges with negatively charged residues like aspartate and glutamate (B1630785) in proteins. This makes the carboximidamide functionality a critical component in designing molecules that target specific protein active sites. nih.gov Research has shown that the carboximidamide moiety can be essential for the biological activity of certain enzyme inhibitors. nih.gov Its ability to enhance water solubility and form robust interactions with target proteins makes it a valuable tool for medicinal chemists. nih.gov

Identification of 4-Propyl-1H-pyrazole-1-carboximidamide within the Broader Chemical Landscape

The compound this compound represents a specific chemical entity within the broader class of substituted pyrazole-1-carboximidamides. Its structure combines the three key elements discussed:

The 1H-pyrazole ring : Provides the stable, aromatic core.

The 1-carboximidamide group : Attached to the N1 position, it provides the potential for strong interactions with biological targets.

The 4-propyl group : A three-carbon alkyl chain substituent at the C4 position of the pyrazole ring.

Structure

3D Structure

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

4-propylpyrazole-1-carboximidamide |

InChI |

InChI=1S/C7H12N4/c1-2-3-6-4-10-11(5-6)7(8)9/h4-5H,2-3H2,1H3,(H3,8,9) |

InChI Key |

BQEQDBZQKTUALL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN(N=C1)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Propyl 1h Pyrazole 1 Carboximidamide and Its Derivatives

Strategies for the Construction of the Pyrazole (B372694) Ring System

Cyclocondensation Reactions

Cyclocondensation reactions are the most classic and widely employed methods for pyrazole synthesis. These reactions involve the formation of the five-membered ring through the condensation of a binucleophilic hydrazine with a 1,3-dielectrophilic species, accompanied by the elimination of small molecules like water.

The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and highly effective method for creating pyrazole rings. chemhelpasap.comname-reaction.com This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.orgjk-sci.com To synthesize a 4-propylpyrazole, the starting material would be a 2-propyl-1,3-dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemhelpasap.comjk-sci.com The use of substituted hydrazines allows for the introduction of various groups at the N1 position of the pyrazole. While this reaction is highly efficient, a key consideration is regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, as it can lead to the formation of two different regioisomers. organic-chemistry.org

| Precursor 1 | Precursor 2 | Key Conditions | Product Focus | Reference |

| 2-Propyl-1,3-dicarbonyl | Hydrazine hydrate | Acid catalyst (e.g., acetic acid) | 4-Propylpyrazole | chemhelpasap.com |

| β-Ketoesters | Hydrazine derivatives | Acid catalysis, heat | Pyrazolones | chemhelpasap.com |

| In situ generated 1,3-diketones | Hydrazines | Lewis acid (e.g., SmCl₃) catalysis | 3,4,5-substituted pyrazoles | beilstein-journals.org |

This table represents a generalized summary of the Knorr synthesis for producing substituted pyrazoles.

An alternative and versatile route to pyrazoles involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazine derivatives. beilstein-journals.orgresearchgate.net This method typically proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, forming a hydrazone intermediate which then cyclizes to a pyrazoline. Subsequent oxidation of the pyrazoline intermediate yields the aromatic pyrazole. beilstein-journals.org To obtain a 4-propylpyrazole, an α,β-unsaturated carbonyl compound with a propyl group at the α-position would be the required precursor. If a good leaving group is present on the hydrazine (such as a tosyl group) or on the carbonyl compound, the reaction can proceed directly to the pyrazole without the need for a separate oxidation step. beilstein-journals.org

| Precursor 1 | Precursor 2 | Key Steps | Product Focus | Reference |

| α-Propyl-α,β-unsaturated ketone | Hydrazine hydrate | Michael addition, cyclization, oxidation | 4-Propylpyrazole | beilstein-journals.org |

| α,β-Unsaturated ketone | Tosylhydrazine | Michael addition, cyclization-elimination | Aromatic pyrazole | beilstein-journals.org |

This table illustrates the general pathway for pyrazole synthesis from α,β-unsaturated carbonyls.

Heterocyclic compounds such as pyrones can serve as precursors for pyrazole synthesis. For instance, 4-hydroxy-6-methyl-2H-pyran-2-one can be used to generate a 1,3-dicarbonyl intermediate in situ through reactions like Knoevenagel condensation. nih.gov This intermediate can then react with a hydrazine in a one-pot process to form the corresponding pyrazole. nih.gov The reaction of chromones (benzopyrones) with hydrazine hydrate can also lead to pyrazole formation through a ring-opening and recyclization mechanism, yielding 3,4-diarylpyrazoles after a preliminary Suzuki coupling step.

Multicomponent Reaction Approaches for Pyrazole Ring Formation

Multicomponent reactions (MCRs) have gained prominence as highly efficient and atom-economical methods for synthesizing complex molecules, including pyrazoles. beilstein-journals.orgmdpi.com These reactions involve combining three or more starting materials in a single pot to form a product that incorporates portions of all reactants. mdpi.com Various MCRs have been developed for pyrazole synthesis. For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Another approach involves the reaction of malononitrile, aldehydes, and hydrazines. beilstein-journals.org These methods are highly valued for their ability to rapidly generate molecular diversity and build complex heterocyclic scaffolds in a single, efficient step. mdpi.comnih.gov

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Focus | Reference |

| Aldehyde | β-Ketoester | Hydrazine | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |

| Malononitrile | Aldehyde | Hydrazine | Brønsted base | 5-Aminopyrazoles | beilstein-journals.org |

| (Hetaryl)aldehydes | Malononitrile | Ethyl acetoacetate | Taurine / Water, 80°C | 1,4-Dihydropyrano[2,3-c]pyrazoles | mdpi.com |

This table provides examples of multicomponent reactions used for the synthesis of pyrazole derivatives.

Electrophilic Cyclization Reactions

A modern and powerful strategy for pyrazole synthesis is the electrophilic cyclization of α,β-alkynic hydrazones. nih.govnih.gov This method begins with the condensation of an α,β-alkynic aldehyde or ketone with a hydrazine to form the corresponding hydrazone. nih.govresearchgate.net This hydrazone intermediate is then treated with an electrophile, such as molecular iodine or a copper(I) salt, which activates the alkyne for nucleophilic attack by the terminal nitrogen of the hydrazone. nih.govnih.gov This intramolecular cyclization directly yields the substituted pyrazole. For the synthesis of a 4-propylpyrazole, this would involve an α,β-alkynic hydrazone where the substituent at the β-position of the alkyne is a propyl group. This method offers excellent control over regiochemistry and tolerates a wide range of functional groups. nih.govfigshare.com

| Substrate | Reagent | Conditions | Product | Reference |

| α,β-Alkynic hydrazone | Copper(I) iodide, Et₃N | Acetonitrile, reflux | Substituted pyrazole | nih.gov |

| α,β-Alkynic hydrazone | Molecular iodine (I₂), NaHCO₃ | Dichloromethane or Acetonitrile | 4-Iodopyrazole | nih.gov |

| α,β-Alkynic hydrazone | Sulfenyl chloride | - | 4-Chalcogenylated pyrazole | rsc.org |

This table summarizes conditions for the electrophilic cyclization route to substituted pyrazoles.

Installation and Functionalization of the Carboximidamide Group

The pyrazole-1-carboximidamide moiety is a critical functional group that also serves as a key reagent in organic synthesis for guanidinylation reactions.

The most direct method for installing the carboximidamide group onto the pyrazole nitrogen involves the reaction of a pyrazole with cyanamide. This reaction is typically performed in the presence of a gaseous hydrogen halide, such as hydrogen chloride or hydrogen bromide, within an aprotic solvent. google.com The process yields the corresponding 1H-pyrazole-1-carboxamidine hydrochloride or hydrobromide salt, which can be isolated via mechanical separation. google.com This method is applicable to pyrazole itself and its various substituted derivatives, providing a straightforward pathway to the target functional group from a pre-formed 4-propylpyrazole intermediate.

1H-Pyrazole-1-carboxamidine hydrochloride is a stable, reactive, and soluble reagent widely used for the efficient and specific guanidinylation of amines under mild conditions. ntnu.noacs.orgscbt.comresearchgate.netsemanticscholar.org It acts as an electrophilic amidine source, transferring the C(=NH)NH2 group to a nucleophilic amine, releasing pyrazole as a byproduct. ntnu.no This reactivity makes it a cornerstone reagent in medicinal chemistry and peptide synthesis. organic-chemistry.orgsigmaaldrich.com Derivatives such as 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine have also been developed as effective guanidinylating reagents. organic-chemistry.orgorganic-chemistry.org

In complex molecule synthesis, it is often necessary to introduce the guanidine group in a protected form. For this purpose, protected versions of the guanidinylating reagent are employed. A prominent example is N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, which readily reacts with primary and secondary amines to produce bis-Boc-protected guanidines in good yields. sigmaaldrich.comresearchgate.net This strategy allows for the installation of the guanidine moiety while preventing its high basicity from interfering with subsequent chemical steps. The Boc (tert-butoxycarbonyl) protecting groups can be removed later under acidic conditions.

| Amine Substrate | Guanidinylating Reagent | Resulting Product |

| Primary Aliphatic Amine (R-NH₂) | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | N,N'-Di-Boc-N''-alkyl-guanidine |

| Secondary Aliphatic Amine (R₂NH) | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | N,N'-Di-Boc-N'',N''-dialkyl-guanidine |

| Aniline | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | N,N'-Di-Boc-N''-phenyl-guanidine |

A particularly valuable application of 1H-pyrazole-1-carboxamidine hydrochloride is in peptide synthesis, where it is used for the guanylation of amine side chains of amino acids. scbt.comsigmaaldrich.com The most significant transformation is the conversion of the side chain of ornithine into that of arginine. google.com This allows for the direct modification of peptide backbones, circumventing the need to incorporate pre-formed, and often costly, protected arginine residues during solid-phase or solution-phase peptide synthesis. ntnu.noacs.orgsemanticscholar.org

| Amino Acid Substrate | Reagent | Transformation | Resulting Amino Acid |

| L-Ornithine | 1H-Pyrazole-1-carboxamidine hydrochloride | Side-chain amine guanidinylation | L-Arginine |

| Lysine (ε-amino group) | 1H-Pyrazole-1-carboxamidine hydrochloride | Side-chain amine guanidinylation | Homoarginine derivative |

Guanidinylation Reactions Employing Pyrazole-1-carboxamidine Reagents

Introduction of the Propyl Moiety at Position 4

The introduction of substituents at the C4 position of the pyrazole ring is a key step in the synthesis of the target compound. The C4 position is known to be the most nucleophilic carbon atom in the pyrazole ring, making it susceptible to electrophilic substitution. researchgate.netnih.govnih.gov

A general and powerful strategy for the functionalization of this position involves a two-step sequence. First, the pyrazole ring undergoes electrophilic halogenation, typically bromination, at the C4 position. Subsequently, the resulting 4-halopyrazole can be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, with an appropriate organoboron reagent. nih.gov To introduce the propyl group, 4-bromopyrazole would be coupled with propylboronic acid or a derivative thereof. This sequential approach provides a reliable and regioselective route to 4-alkylpyrazoles, which can then undergo N1-functionalization to install the carboximidamide group as described previously. This method is part of a broader strategy that allows for the functionalization of all positions on the pyrazole ring with complete regiocontrol. nih.gov

Purification and Isolation Techniques in Pyrazole Synthesis

The final purity of 4-Propyl-1H-pyrazole-1-carboximidamide and its derivatives is critically dependent on the purification and isolation strategies employed post-synthesis. The selection of an appropriate technique is dictated by the physical state of the product (solid or oil), its stability, and the nature of impurities, such as unreacted starting materials, reagents, and isomeric byproducts. Common methodologies documented in the synthesis of pyrazole compounds include chromatography, crystallization, extraction, and salt formation.

Chromatographic Methods

Column chromatography is a cornerstone for the purification of pyrazole derivatives, offering the ability to separate complex mixtures with high resolution. Silica gel is the most frequently used stationary phase for this class of compounds.

Flash Chromatography: This technique is widely applied for routine purification. For instance, in the synthesis of various 4-substituted 3-(perfluoroalkyl)-1H-pyrazoles, flash chromatography with a solvent system of n-pentane/diethyl ether was successfully used to isolate the final products in good to excellent yields. nih.gov Similarly, the purification of N-substituted pyrazoles has been effectively achieved using silica gel or basic alumina column chromatography, with solvent gradients such as hexane-ethyl acetate or hexane-THF tailored to the polarity of the specific derivative. acs.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating chiral pyrazole derivatives, enantioselective HPLC methods have been developed. Chiral columns, such as those based on polysaccharide derivatives, are used to resolve racemic mixtures of 4,5-dihydro-1H-pyrazole compounds. acs.org

The basicity of the pyrazole nitrogen can sometimes lead to poor separation and tailing on standard silica gel. In such cases, the silica gel can be deactivated by pre-treating it with a base like triethylamine to improve the chromatographic performance.

Crystallization and Recrystallization

Crystallization is a powerful and economical technique for purifying solid pyrazole derivatives. The choice of solvent is crucial for obtaining high purity and yield. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

In the synthesis of a key intermediate for Sildenafil, 4-amino-1-methyl-3-n-propyl-pyrazole-5-carboxamide, the crude product obtained after extraction was purified by recrystallization from ethyl acetate, yielding the final product with a high recovery. google.com For other pyrazole derivatives, simple filtration of the solid product followed by recrystallization from solvents like ethyl acetate has proven sufficient to achieve high purity. researchgate.net

A specialized crystallization technique involves the formation of acid addition salts. A patented method describes the purification of pyrazoles by dissolving the crude product in an organic solvent, reacting it with an inorganic or organic acid (such as oxalic acid or phosphoric acid) to form the corresponding salt, and then separating the salt by crystallization. google.com This method is particularly effective for separating isomeric impurities. google.com

Extraction and Washing

Liquid-liquid extraction is a fundamental workup procedure used to remove inorganic salts and other water-soluble or acid/base-soluble impurities from the reaction mixture. Following the synthesis of 4-amino-1-methyl-3-n-propyl-pyrazole-5-carboxamide, the reaction residue was dissolved in dichloromethane and washed sequentially with aqueous hydrochloric acid and water to remove basic impurities and salts before the final recrystallization step. google.com

In some cases, particularly when the desired product has low polarity, washing the crude product with a suitable solvent can be an effective purification step.

Direct Isolation

Under certain optimized synthetic conditions, the formation of pyrazole derivatives can be so clean that extensive purification is not required. The synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides under ultrasonic irradiation is reported to yield products of excellent purity directly from the reaction mixture, without the need for chromatography or recrystallization. researchgate.net Similarly, a process for preparing 1H-pyrazole-1-carboxamidine hydrochloride notes that the product can be isolated by simple mechanical separation (filtration) followed by optional thermal treatment to remove any residual solvents. google.com

The following table summarizes various purification techniques applied to different pyrazole derivatives as reported in the literature.

| Pyrazole Derivative | Purification Technique | Conditions/Solvents | Yield (%) | Reference |

|---|---|---|---|---|

| 4-hexyl-3-(trifluoromethyl)-1H-pyrazole | Flash Chromatography | Stationary Phase: Silica Gel; Eluent: n-pentane/diethyl ether (8:2) | 83% | nih.gov |

| 4-benzyl-3-perfluoropropyl-1H-pyrazole | Flash Chromatography | Stationary Phase: Silica Gel; Eluent: n-pentane/diethyl ether (8:2) | 84% | nih.gov |

| 4-amino-1-methyl-3-n-propyl-pyrazole-5-carboxamide | Extraction & Recrystallization | Extraction with dichloromethane; Washing with 1N HCl and water; Recrystallization from ethyl acetate | 87.6% | google.com |

| 1-Adamantan-1-yl-3,5-dimethyl-1H-pyrazole | Column Chromatography | Stationary Phase: Silica Gel; Eluent: hexane-ethyl acetate (30%) | 42% | acs.org |

| 5-Amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile | Filtration & Recrystallization | Recrystallization from ethyl acetate | 95% | researchgate.net |

| General Pyrazoles | Salt Crystallization | Formation of acid addition salt (e.g., with oxalic acid) followed by crystallization from an organic solvent | Not specified | google.com |

| 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides | Direct Isolation | Product isolated directly after ultrasonic synthesis without further purification | Not specified | researchgate.net |

Chemical Reactivity and Derivatization Strategies for 4 Propyl 1h Pyrazole 1 Carboximidamide

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The position of substitution is directed by the existing substituents. In the case of an unsubstituted pyrazole, electrophilic attack preferentially occurs at the C4 position due to its higher electron density. quora.com For 4-Propyl-1H-pyrazole-1-carboximidamide, the C4 position is already occupied by a propyl group.

While the C4 position is blocked, electrophilic substitution can still be directed to the C3 and C5 positions, although this is generally less favorable. The presence of the electron-donating propyl group at C4 may slightly activate the ring towards further substitution, while the electron-withdrawing nature of the N1-carboximidamide group will likely deactivate the ring. The interplay of these electronic effects determines the feasibility and outcome of electrophilic substitution reactions.

Common electrophilic substitution reactions applicable to the pyrazole ring include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. scribd.com The specific conditions required for these reactions on this compound would need to be empirically determined, but the general principles of electrophilic aromatic substitution on pyrazoles would apply.

Table 1: Predicted Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagents | Potential Product(s) | Notes |

| Nitration | HNO₃/H₂SO₄ | 4-Propyl-3-nitro-1H-pyrazole-1-carboximidamide and/or 4-Propyl-5-nitro-1H-pyrazole-1-carboximidamide | Reaction conditions would need to be carefully controlled to avoid decomposition. |

| Bromination | Br₂ in acetic acid | 4-Propyl-3-bromo-1H-pyrazole-1-carboximidamide and/or 4-Propyl-5-bromo-1H-pyrazole-1-carboximidamide | The regioselectivity would depend on the specific reaction conditions. |

| Sulfonation | Fuming H₂SO₄ | 4-Propyl-1H-pyrazole-3-sulfonic acid-1-carboximidamide and/or 4-Propyl-1H-pyrazole-5-sulfonic acid-1-carboximidamide | Harsh conditions may be required. |

Nucleophilic Reactivity of Pyrazole-1-carboximidamide

The pyrazole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature. encyclopedia.pub However, the introduction of strong electron-withdrawing groups can activate the ring towards nucleophilic substitution, typically at the C3 and C5 positions. The N1-carboximidamide group is electron-withdrawing, which may impart some susceptibility to nucleophilic attack on the pyrazole ring, although this is not expected to be a primary mode of reactivity.

The more significant site of nucleophilic character within the molecule resides in the pyrazole-1-carboximidamide moiety itself. The nitrogen atoms of the pyrazole ring and the amino group of the carboximidamide possess lone pairs of electrons and can act as nucleophiles. The N2 atom of the pyrazole ring is generally considered more basic and nucleophilic than the N1 atom.

Catalytic Hydrogenation of the Pyrazole Nucleus

The aromatic pyrazole ring can undergo catalytic hydrogenation to yield the corresponding pyrazoline or pyrazolidine derivatives. This reduction process typically requires a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen. The conditions of the hydrogenation (temperature, pressure, catalyst choice, and solvent) will determine the extent of reduction.

It is possible to selectively reduce the pyrazole ring in the presence of other functional groups, although the carboximidamide group may also be susceptible to reduction under certain conditions. The development of selective hydrogenation protocols would be crucial for the controlled derivatization of this compound. The use of manganese catalysts with pyrazole ligands has been explored for transfer hydrogenation, showcasing the ongoing research in this area. rsc.org Protic pyrazole complexes have also been investigated as catalysts for transfer hydrogenation reactions. nih.gov

Table 2: Potential Products of Catalytic Hydrogenation

| Product | Structure | Conditions |

| 4-Propyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (a pyrazoline) | A partially saturated pyrazole ring | Milder hydrogenation conditions |

| 4-Propyl-pyrazolidine-1-carboximidamide (a pyrazolidine) | A fully saturated pyrazole ring | More forcing hydrogenation conditions |

Functionalization of the Imino Hydrogen and Amino Groups

The carboximidamide group (-C(=NH)NH₂) offers rich opportunities for derivatization. The imino (=NH) and amino (-NH₂) groups are both nucleophilic and can react with a variety of electrophiles.

Strategic Derivatization for Modulating Physicochemical Properties

The chemical reactivity of this compound can be strategically harnessed to modulate its physicochemical properties, such as solubility, lipophilicity, and basicity.

For example, the introduction of polar functional groups, such as hydroxyl or carboxylic acid groups, through derivatization of the propyl chain or the pyrazole ring could enhance aqueous solubility. Conversely, the addition of lipophilic moieties, such as long alkyl chains or aromatic rings, would increase lipophilicity.

The basicity of the molecule is primarily determined by the carboximidamide group and the N2 atom of the pyrazole ring. Modification of these groups will directly impact the pKa of the molecule. For instance, acylation of the amino group would decrease its basicity. The ability to fine-tune these properties is critical for tailoring the molecule for specific applications.

Coordination Chemistry of Pyrazole 1 Carboximidamide Ligands

Design and Synthesis of Metal Complexes with Pyrazole-1-carboximidamide

The synthesis of metal complexes using pyrazole-1-carboximidamide ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. beu.edu.az The choice of metal precursor, ligand-to-metal ratio, solvent, and reaction conditions plays a crucial role in determining the final structure and nuclearity of the resulting complex.

Mononuclear and Polynuclear Complex Formation

Pyrazole-1-carboximidamide ligands have demonstrated the ability to form both mononuclear and polynuclear metal complexes. Mononuclear complexes are often achieved when the ligand acts in a bidentate chelating fashion, satisfying the coordination sphere of a single metal center. For instance, isostructural mononuclear complexes of cobalt(II) and nickel(II) have been synthesized, featuring a distorted octahedral geometry where two bidentate pyrazole-1-carboximidamide ligands coordinate to the metal ion in the equatorial plane. iucr.org The remaining axial positions in these complexes are typically occupied by solvent molecules, such as water. iucr.org

The formation of polynuclear structures often occurs when the pyrazole-1-carboximidamide ligand or its deprotonated form (pyrazolato) acts as a bridging ligand between two or more metal centers. nih.gov While pyrazole (B372694) itself is well-known for forming bridged di- or polynuclear complexes through its pyrazolate anion, the carboximidamide functional group adds further possibilities for bridging interactions. nih.govrsc.org The synthesis of binuclear transition metal complexes has also been reported with related pyrazoline-based ligands, indicating the propensity of this class of compounds to form higher nuclearity structures. ekb.eg

Investigation of Coordination Modes and Chelation

The primary coordination mode observed for pyrazole-1-carboximidamide ligands is bidentate chelation, forming a stable five-membered ring with the metal center. This chelation involves one of the nitrogen atoms from the pyrazole ring (the pyridine-like N2 atom) and a nitrogen atom from the adjacent carboximidamide group. iucr.org This κ²N,N′ coordination is a recurring motif in the chemistry of these ligands. iucr.org

In the formation of mononuclear complexes, such as M(C₆H₁₀N₄)₂(H₂O)₂₂ (where M = Co or Ni and the ligand is 3,5-dimethyl-1H-pyrazole-1-carboxamidine), the ligand coordinates as a neutral bidentate species. iucr.org The versatility of the pyrazole moiety also allows for other coordination behaviors. Upon deprotonation of the pyrazole N1-H, the resulting pyrazolate can act as a bridge, leading to polynuclear frameworks. nih.gov The specific coordination is influenced by factors such as the pH of the reaction medium and the nature of the metal ion. researchgate.net

Characterization of Metal-Ligand Interactions

Spectroscopic Analysis of Complexes (e.g., FTIR-Far)

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the pyrazole-1-carboximidamide ligand to the metal center. Upon complexation, shifts in the vibrational frequencies of key functional groups are observed. For related pyrazole-based ligands, significant shifts in the stretching vibrations of the C=N and C=S (in thioamide derivatives) groups to lower wavenumbers are indicative of their involvement in coordination. ekb.eg These shifts result from the donation of lone pair electrons from the nitrogen or sulfur atoms to the metal ion's empty orbitals. ekb.eg

Far-infrared (Far-IR) spectroscopy, which covers the region below 400 cm⁻¹, is particularly useful for directly observing metal-ligand vibrations. The appearance of new bands in the Far-IR spectrum of a complex, which are absent in the free ligand spectrum, can be assigned to the metal-nitrogen (ν(M-N)) and other metal-ligand stretching modes. For example, in cadmium(II) complexes with pyrazole-acetamide ligands, bands corresponding to ν(Cd-N) have been identified around 541 cm⁻¹. nih.gov Similarly, ν(Cu-N) vibrations have been observed at approximately 427 cm⁻¹. nih.gov These direct spectroscopic observations provide crucial evidence for the formation of the metal-ligand bond.

Table 1: Representative Far-IR Spectroscopic Data for Metal-Ligand Vibrations in Pyrazole-based Complexes

| Metal Complex Type | Metal-Ligand Bond | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Cadmium(II)-pyrazole-acetamide | Cd-N | 541 | nih.gov |

| Copper(II)-pyrazole-acetamide | Cu-N | 427 | nih.gov |

| Cadmium(II)-pyrazole-acetamide | Cd-O | 404 | nih.gov |

Note: This table presents data from related pyrazole-acetamide complexes to illustrate the typical range for metal-ligand vibrations.

X-ray Structural Determination of Coordination Geometries

Single-crystal X-ray diffraction provides the most definitive characterization of the solid-state structure of metal complexes, offering precise information on bond lengths, bond angles, and coordination geometries.

For mononuclear complexes of Co(II) and Ni(II) with 3,5-dimethyl-1H-pyrazole-1-carboxamidine, X-ray analysis has confirmed a distorted octahedral geometry. iucr.org In these structures, the metal ion is located at an inversion center and is coordinated by four nitrogen atoms from two bidentate ligands in the equatorial plane and two oxygen atoms from water molecules in the axial positions. iucr.org The bite angle of the chelating ligand, defined as the N-M-N angle within the chelate ring, is a key parameter. For the Co(II) complex, this angle is 76.46°, while for the Ni(II) complex, it is 77.67°. iucr.org The bond lengths between the metal and the nitrogen atoms of the pyrazole ring and the amidinium group are also precisely determined, providing insight into the strength and nature of the coordination bonds. iucr.org

Table 2: Selected Crystallographic Data for M(3,5-dimethyl-1H-pyrazole-1-carboxamidine)₂(H₂O)₂₂ Complexes

| Parameter | Co(II) Complex iucr.org | Ni(II) Complex iucr.org |

|---|---|---|

| Coordination Geometry | Distorted Octahedral | Distorted Octahedral |

| Metal-N (pyrazole) Bond Length (Å) | 2.0871 | 2.0474 |

| Metal-N (amidinium) Bond Length (Å) | 2.0842 | 2.0552 |

| Metal-O (water) Bond Length (Å) | 2.1737 | 2.1520 |

| Ligand Bite Angle (N-M-N) (°) | 76.46 | 77.67 |

Catalytic Applications of Pyrazole-1-carboximidamide Metal Complexes

Metal complexes derived from pyrazole-based ligands are increasingly recognized for their catalytic potential in a variety of organic transformations. researchgate.net The unique electronic and steric properties imparted by the pyrazole framework, combined with the proton-responsive nature of the N-H group, can lead to novel reactivity and catalytic efficiency. nih.gov

While specific catalytic applications for complexes of 4-Propyl-1H-pyrazole-1-carboximidamide are not yet reported, the broader family of pyrazole complexes has shown activity in critical reactions such as carbon-carbon coupling, oxidation, and hydrogenation/dehydrogenation. researchgate.net The ability to tune the ligand's properties—for instance, by introducing substituents like the propyl group—allows for the fine-tuning of the metal center's electrophilicity and steric environment, which are key to controlling catalytic activity and selectivity. researchgate.net For example, pyrazole-ligated transition metal complexes of palladium, nickel, and copper have been successfully employed as catalysts in C-C coupling reactions. researchgate.net Furthermore, the N-H group on the pyrazole ring can participate in metal-ligand cooperation, acting as a proton shuttle or engaging in hydrogen bonding to stabilize transition states, thereby enhancing catalytic performance. nih.gov The development of pyrazole-1-carboximidamide metal complexes as catalysts remains a promising area for future research.

Enzyme Mimicry and Phosphate Ester Cleavage Properties

Metal complexes incorporating pyrazole-based ligands have been extensively investigated as synthetic mimics of metalloenzymes, particularly those involved in the hydrolysis of phosphate esters. This is a biologically crucial reaction, fundamental to DNA and RNA processing, signal transduction, and energy metabolism. The active sites of many of these enzymes feature one or more metal ions (often zinc, copper, or nickel) coordinated to histidine residues (which have an imidazole ring, structurally related to pyrazole). The pyrazole moiety in ligands like this compound can simulate the coordination environment provided by histidine.

Research into dizinc(II) complexes with various pyrazolate-bridged ligands has shown their efficacy as functional models for phosphoesterases. nih.gov These binuclear complexes are thought to provide an ideal scaffold with a sufficient number of coordination sites to both activate the phosphate ester substrate and generate a metal-bound nucleophile (like a hydroxide ion) to attack the phosphorus center. nih.gov The cleavage of phosphate esters is often studied using model substrates such as 2-hydroxypropyl-p-nitrophenyl phosphate (HPNP), an RNA model, and paraoxon-ethyl, a pesticide. nih.gov

The catalytic efficiency of these pyrazole-based complexes is highly dependent on the specific structure of the ligand and the nature of the metal ion. For example, in a study comparing dinuclear nickel(II) and zinc(II) complexes with a specific pyrazole-containing ligand, the nickel complex was found to be 50-60 times more reactive for phosphate ester hydrolysis than the corresponding zinc complex. This highlights the significant role the metal center plays in the catalytic activity.

Below is a table summarizing the catalytic activity of various pyrazole-based metal complexes in the cleavage of different phosphate ester substrates.

| Catalyst | Substrate | Metal Ion(s) | Key Findings | Reference |

|---|---|---|---|---|

| Dizinc(II) complexes with various pyrazolate ligands | 2-hydroxypropyl-p-nitrophenyl phosphate (HPNP) and paraoxon-ethyl (POE) | Zn(II) | Demonstrated efficient hydrolysis, with activity depending on the specific ligand structure. The substrate binds to the two zinc centers. | nih.gov |

| Dinuclear complex of 1,1-[(1H-pyrazole-3,5-diyl)bis(methylene)]bis(octahydro-1H-1,4,7-triazonine) | bis(4-nitrophenyl)phosphate | Ni(II), Zn(II) | The Ni(II) complex was found to be 50-60 times more reactive than the Zn(II) complex. | |

| [Cu(II)(hpbpa)] | bis-(2,4-dinitrophenyl) phosphate (BDNPP) | Cu(II) | Cleaves BDNPP with a rate constant of 7.2 x 10-1 M-1s-1 at 25°C, pH 8.8, primarily through transesterification. | mcgill.ca |

| [Cu(II)(bpa)] | bis-(2,4-dinitrophenyl) phosphate (BDNPP) | Cu(II) | Cleaves BDNPP with a rate constant of 2.0 x 10-2 M-1s-1, predominantly by hydrolysis. | mcgill.ca |

Redox Isomerization Reactions

Redox isomerization is a class of reactions where a molecule undergoes an internal oxidation-reduction process, often involving the migration of a hydrogen atom and a double bond. A prominent example is the isomerization of allylic alcohols to the corresponding saturated aldehydes or ketones. This is an atom-economical reaction of significant interest in organic synthesis. Pyrazole-based ligands have been instrumental in developing highly efficient catalysts for this transformation, particularly with ruthenium complexes.

Ruthenium(IV) complexes containing pyrazole and substituted pyrazole ligands have been shown to be highly active catalysts for the redox isomerization of a variety of allylic alcohols. nih.gov These reactions can often be carried out in environmentally benign solvents like water and without the need for a base. nih.gov The catalytic cycle is thought to involve a bifunctional mechanism where the pyrazole ligand plays a crucial role. The N-H proton of the pyrazole can participate in hydrogen transfer steps, facilitating the isomerization process through an outer-sphere mechanism. nih.gov

The efficiency of these pyrazole-based ruthenium catalysts is remarkable, with some systems achieving very high turnover frequencies. nih.gov For instance, the isomerization of monosubstituted allylic alcohols can proceed rapidly, often within an hour. nih.gov The nature of the pyrazole ligand (e.g., the substituents on the pyrazole ring) can influence the catalytic activity.

The table below presents data on the performance of a pyrazole-based ruthenium catalyst in the redox isomerization of various allylic alcohols.

| Catalyst | Substrate (Allylic Alcohol) | Product (Carbonyl Compound) | Reaction Time | Turnover Frequency (h-1) | Reference |

|---|---|---|---|---|---|

| [Ru(η3:η3-C10H16)Cl2(pyrazole)] | 1-octen-3-ol | 3-octanone | 10 min | 3000 | nih.gov |

| [Ru(η3:η3-C10H16)Cl2(pyrazole)] | (Z)-3-hexen-1-ol | Hexanal | 60 min | 750 | nih.gov |

| [Ru(η3:η3-C10H16)Cl2(pyrazole)] | Cinnamyl alcohol | 3-phenylpropanal | 15 min | 2000 | nih.gov |

| [Ru(η3:η3-C10H16)Cl2(pyrazole)] | 2-methyl-3-buten-2-ol | 3-methyl-2-butanone | 60 min (at 35°C) | Not Reported | nih.gov |

Q & A

Q. Q1. What are the optimal synthetic routes for 4-Propyl-1H-pyrazole-1-carboximidamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Two primary methods are derived from analogous carboximidamide syntheses (e.g., 1-aryl-1H-pyrazole-4-carboximidamides):

- Method A : Utilizes TLC-monitored reactions with ethanol/water recrystallization for purification. Key parameters include temperature control (reflux vs. ambient) and solvent selection for recrystallization .

- Method B : Employs t-butyl nitrite in THF under reflux, followed by solvent evaporation and recrystallization. This method requires strict anhydrous conditions to avoid side reactions .

Q. Q2. How should researchers validate the structural identity and purity of this compound?

Methodological Answer:

- Primary Techniques :

- ¹H/¹³C NMR : Confirm propyl chain integration (δ ~0.8–1.6 ppm for CH₃/CH₂) and carboximidamide NH₂ signals (δ ~6.5–7.5 ppm) .

- IR Spectroscopy : Validate amidine C=N stretches (~1640–1680 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of propyl group).

- Purity Assurance : Use HPLC with UV detection (λ ~254 nm) and elemental analysis for C/N/H ratios .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Contradictions (e.g., inconsistent IC₅₀ values in antileishmanial assays) require:

Experimental Replication : Validate protocols using standardized parasite strains (e.g., Leishmania amazonensis MHOM/BR/LTB0016) and control compounds .

Structural Confounds : Rule out impurities via HPLC-MS and crystallography (e.g., SHELXL/SHELXS for crystal structure determination) .

Statistical Analysis : Apply ANOVA to compare batch-to-batch variability and dose-response curves .

Q. Example Workflow :

Q. Q4. How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications :

- Propyl Chain : Vary alkyl chain length (methyl, butyl) to assess hydrophobicity effects.

- Pyrazole Ring : Introduce substituents (e.g., NO₂, OCH₃) at position 4 to modulate electronic effects .

- Assay Design :

- In Vitro : Use enzyme inhibition assays (e.g., Leishmania protease targets) with IC₅₀ determination.

- In Silico : Perform molecular docking (e.g., AutoDock Vina) with optimized force fields for amidine interactions .

Q. Q5. What analytical methods are critical for detecting degradation products or tautomeric forms?

Methodological Answer:

- Tautomerism Analysis :

- Use variable-temperature NMR to observe equilibrium between 1H-pyrazole and 2H-pyrazole tautomers.

- Computational modeling (Gaussian 09) to predict tautomer stability .

- Degradation Studies :

- Accelerated stability testing (40°C/75% RH) with HPLC-MS to identify hydrolyzed products (e.g., carboxamide formation).

Q. Q6. How can researchers address challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

Q. Key Parameters :

Q. Q7. What are the best practices for validating analytical methods (e.g., HPLC, NMR) for this compound?

Methodological Answer:

- HPLC Validation :

- Linearity : R² ≥0.99 across 50–150% of target concentration.

- Precision : ≤2% RSD for retention time and peak area.

- NMR Reproducibility :

- Use internal standards (e.g., TMS) and control shimming for consistent δ values.

- Phase correction to avoid baseline distortions in NH₂ regions .

Q. Q8. How do in vitro and in vivo metabolic stability assays differ for carboximidamide derivatives?

Methodological Answer:

- In Vitro : Microsomal incubation (human/rat liver microsomes) with LC-MS/MS to quantify parent compound depletion.

- In Vivo : Administer radiolabeled ¹⁴C-derivatives and analyze plasma/tissue samples for metabolites.

- Key Consideration : Amidines are prone to hydrolytic cleavage; stabilize samples with EDTA and flash-freezing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.